molecular formula C17H26N4O3 B1403288 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine CAS No. 1254058-33-7

1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Cat. No. B1403288
CAS RN: 1254058-33-7
M. Wt: 334.4 g/mol
InChI Key: UQTCIVXKZRYJMQ-UHFFFAOYSA-N
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Description

The compound “1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine” is a part of a class of compounds that have been identified for their potential use in the treatment of progressive multiple sclerosis . These compounds have been found to induce neuroprotection of damaged neurons and enhance the remyelination potential of oligodendrocytes .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a bifunctional molecule, 2,4-dinitrobenzenesulfonyl-piperidin-4-yl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic europium (DNBS-DOTA-Eu), was designed and synthesized for the specific recognition and highly sensitive quantification of act-SeH via switching Se to more sensitive Eu ICP-MS . Another example is the hydrogenation of 4-(1-benzyl-piperidin-4-yl)-morpholine using Pd(OH)2 (20% on carbon) in methanol at 50° C for 10 hours .

Scientific Research Applications

Cancer Research: Menin Inhibition

This compound has been identified as a potential covalent inhibitor of menin , which is a protein associated with mixed-lineage leukemia (MLL) . Menin is a critical component of a macromolecular complex that modifies chromatin and is involved in the regulation of gene expression. Inhibiting menin can be beneficial in treating conditions like cancer where menin plays a role in disease progression.

Biochemical Analysis: Selenol Quantification

A derivative of this compound has been used in the development of a selenol-specific recognition europium-switched signal-amplification approach for quantifying active selenols in cells . This is significant for understanding the biological roles of selenium, which is essential for various physiological functions such as cellular redox homeostasis and immune regulation.

Mechanism of Action

The mechanism of action for this class of compounds involves inducing neuroprotection of damaged neurons and enhancing the remyelination potential of oligodendrocytes . This suggests that these compounds could be beneficial in the treatment of neurodegenerative disorders of the central nervous system .

properties

IUPAC Name

1-[1-(2-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-18-9-11-19(12-10-18)14-5-7-20(8-6-14)16-4-3-15(21(22)23)13-17(16)24-2/h3-4,13-14H,5-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTCIVXKZRYJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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